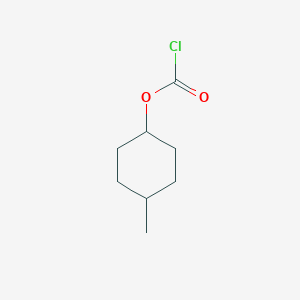
4-Methylcyclohexyl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylcyclohexyl chloroformate is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. These compounds are typically colorless, volatile liquids that degrade in moist air . This compound is used as a reagent in organic chemistry, particularly in the synthesis of various derivatives and intermediates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methylcyclohexyl chloroformate can be synthesized through the reaction of 4-methylcyclohexanol with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to control the exothermic nature of the process .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor where phosgene is introduced to 4-methylcyclohexanol. The reaction is carefully monitored to ensure safety and efficiency, given the hazardous nature of phosgene .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylcyclohexyl chloroformate undergoes several types of reactions, including:
Nucleophilic Substitution: Reacts with amines to form carbamates.
Esterification: Reacts with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reacts with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions:
Amines: For carbamate formation, reactions are typically conducted in the presence of a base to absorb the HCl byproduct.
Alcohols: For esterification, reactions are also conducted in the presence of a base.
Carboxylic Acids: For mixed anhydride formation, reactions are conducted under similar conditions.
Major Products:
Carbamates: Formed from reactions with amines.
Carbonate Esters: Formed from reactions with alcohols.
Mixed Anhydrides: Formed from reactions with carboxylic acids.
Applications De Recherche Scientifique
4-Methylcyclohexyl chloroformate is utilized in various scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Methylcyclohexyl chloroformate involves nucleophilic substitution reactions. The compound reacts with nucleophiles such as amines, alcohols, and carboxylic acids, leading to the formation of carbamates, carbonate esters, and mixed anhydrides, respectively. These reactions typically proceed via a substitution nucleophilic internal (SNi) mechanism .
Comparaison Avec Des Composés Similaires
Methyl Chloroformate: A simpler chloroformate used in similar derivatization reactions.
Ethyl Chloroformate: Another chloroformate with similar reactivity but different physical properties.
4-Nitrophenyl Chloroformate: Used in the synthesis of carbamates with antimicrobial and antioxidant activities.
Uniqueness: 4-Methylcyclohexyl chloroformate is unique due to its specific structure, which imparts different reactivity and physical properties compared to simpler chloroformates like methyl and ethyl chloroformate. Its cyclic structure and methyl substitution make it a valuable reagent in the synthesis of more complex organic compounds .
Propriétés
Formule moléculaire |
C8H13ClO2 |
|---|---|
Poids moléculaire |
176.64 g/mol |
Nom IUPAC |
(4-methylcyclohexyl) carbonochloridate |
InChI |
InChI=1S/C8H13ClO2/c1-6-2-4-7(5-3-6)11-8(9)10/h6-7H,2-5H2,1H3 |
Clé InChI |
HWRKOBTYLLJBDB-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


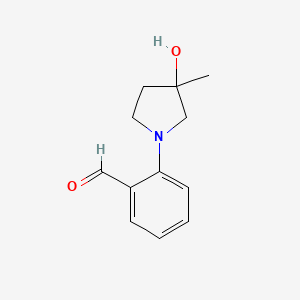
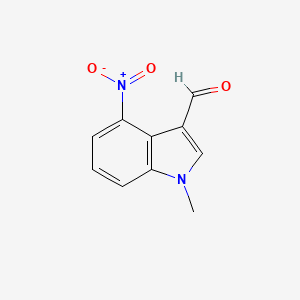
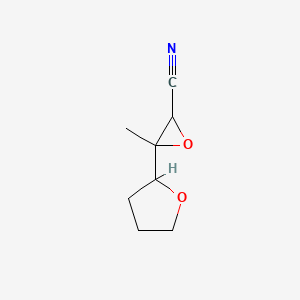
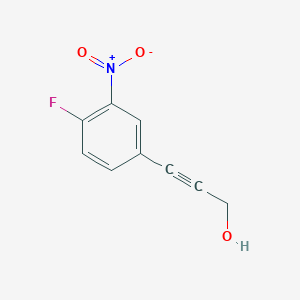

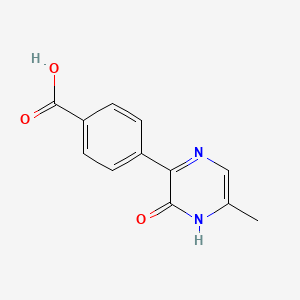
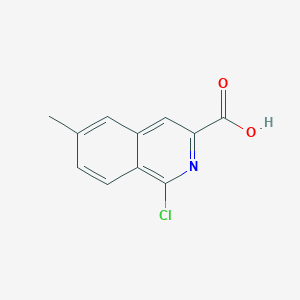
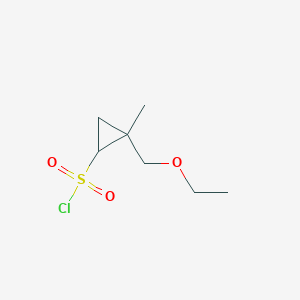
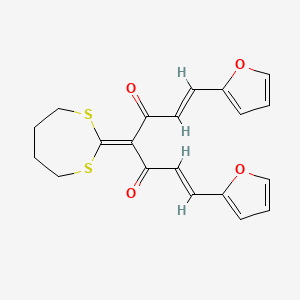
![4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13217788.png)
![Hexahydro-2H-cyclopenta[b]furan-3a-amine](/img/structure/B13217794.png)
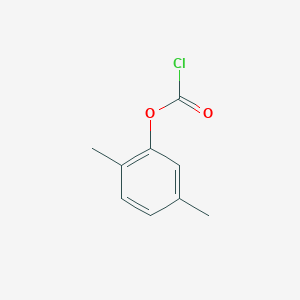
![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol](/img/structure/B13217812.png)
![tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate](/img/structure/B13217816.png)
